Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H4BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives. For instance, a typical synthesis might start with methyl thiophene-2-carboxylate, which undergoes bromination using bromine in the presence of a catalyst like aluminum chloride in chloroform at 25°C for 6 hours . The reaction mixture is then washed, filtered, and purified to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in the presence of a palladium catalyst can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
Methyl 4-bromo-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloropyridine-4-carboxylate
- Methyl 2-bromo-5-chlorobenzoate
Uniqueness
Methyl 4-bromo-5-chlorothiophene-2-carboxylate is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
methyl 4-bromo-5-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOXXQQWCWKTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047630-72-7 | |
Record name | methyl 4-bromo-5-chlorothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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